molecular formula C18H21N6.CH3O4S<br>C19H24N6O4S B12704570 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) CAS No. 84000-80-6

3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate)

Cat. No.: B12704570
CAS No.: 84000-80-6
M. Wt: 432.5 g/mol
InChI Key: ZMMZSBLNZPKANM-UHFFFAOYSA-M
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Description

3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) is a heterocyclic organic compound It is known for its unique structure, which includes a triazolium ring and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a benzylmethylamine derivative to form the azo compound.

    Cyclization: The azo compound undergoes cyclization with a suitable reagent to form the triazolium ring.

    Methylation: The final step involves the methylation of the triazolium ring to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products

    Oxidation: Oxides of the parent compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biological marker and in drug development.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azo linkage and triazolium ring play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium acetate
  • 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium chloride

Uniqueness

Compared to similar compounds, 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) is unique due to its specific methyl sulphate counterion, which can influence its solubility, stability, and reactivity in various applications.

Properties

CAS No.

84000-80-6

Molecular Formula

C18H21N6.CH3O4S
C19H24N6O4S

Molecular Weight

432.5 g/mol

IUPAC Name

N-benzyl-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;methyl sulfate

InChI

InChI=1S/C18H21N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)19-20-18-21-24(3)14-23(18)2;1-5-6(2,3)4/h4-12,14H,13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ZMMZSBLNZPKANM-UHFFFAOYSA-M

Canonical SMILES

CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.COS(=O)(=O)[O-]

Origin of Product

United States

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